1,6-Diphenyl-1,5-hexadiene-3,4-diol
Description
1,6-Diphenyl-1,5-hexadiene-3,4-diol is a dihydroxy-substituted conjugated diene with phenyl groups at the terminal positions. For example, 1,6-diphenyl-1,5-hexadiene-3,4-dione (a diketone precursor) is used in synthesizing triarylethenyl imidazoles via condensation with cinnamaldehyde derivatives . The diol form likely serves as a reduced or stabilized intermediate in related reactions, with hydroxyl groups enhancing hydrogen-bonding capacity and solubility compared to the dione.
Properties
IUPAC Name |
(1E,5E)-1,6-diphenylhexa-1,5-diene-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-14,17-20H/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIIWHKOUNFPIY-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(C=CC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(O)C(O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259891 | |
| Record name | (1E,5E)-1,6-Diphenyl-1,5-hexadiene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321307-10-2, 4403-20-7 | |
| Record name | (1E,5E)-1,6-Diphenyl-1,5-hexadiene-3,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321307-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E,5E)-1,6-Diphenyl-1,5-hexadiene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-diphenylhexa-1,5-diene-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1,6-Diphenyl-1,5-hexadiene-3,4-diol can be synthesized through several synthetic routes. One common method involves the pinacolic reduction of acrolein, which leads to the formation of the desired diol. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . Industrial production methods may involve similar reduction processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,6-Diphenyl-1,5-hexadiene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated diols using hydrogenation catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
Chemical Properties and Structure
1,6-Diphenyl-1,5-hexadiene-3,4-diol features a hexadiene backbone with two phenyl groups and hydroxyl groups at the 3 and 4 positions. Its molecular formula is with a molecular weight of approximately 266.34 g/mol. The compound has a melting point of 155 °C and a predicted boiling point of 491.8 °C .
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties :
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties that may protect cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .
Material Science
The unique structural features of this compound make it suitable for applications in material science:
- Fluorescent Probes : Compounds with similar structures are used as fluorescent probes to study membrane fluidity and dynamics in biological systems .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- It can be utilized to synthesize more complex organic molecules due to its reactive hydroxyl groups .
- Its derivatives can be employed in creating polymers or other materials with specific properties.
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant activity of this compound through various assays. The results showed that the compound effectively scavenged free radicals, indicating its potential use in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Synthesis of Derivatives
Research focusing on the synthesis of derivatives from this compound demonstrated its versatility. By modifying the hydroxyl groups or introducing additional functional groups, researchers were able to create compounds with enhanced biological activity or improved material properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,6-Diphenyl-1,3,5-hexatriene | Contains three double bonds | Used as a fluorescent probe for studying membrane fluidity |
| 3,4-Dimethyl-1,6-diphenyl-1,5-hexadiyne | Similar hexadiene framework with methyl substitutions | Alters physical properties due to methyl substitutions |
| Hydrocinnamoin | Contains a similar phenolic structure | Exhibits different reactivity patterns due to structural differences |
Mechanism of Action
The mechanism by which 1,6-Diphenyl-1,5-hexadiene-3,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,6-diphenyl-1,5-hexadiene-3,4-diol with structurally or functionally related compounds based on the evidence:
Table 1: Structural and Functional Comparison
Key Findings
Reactivity Differences :
- The diketone analog (1,6-diphenyl-1,5-hexadiene-3,4-dione) readily undergoes condensation with aldehydes (e.g., cinnamaldehyde) to form heterocycles like 2,4,5-tri(arylethenyl)-1H-imidazoles, a reaction driven by the electrophilic carbonyl groups . In contrast, the diol form may exhibit nucleophilic reactivity due to hydroxyl groups, though direct evidence is lacking.
- The unsubstituted 1,5-hexadiene-3,4-diol lacks phenyl groups, reducing steric hindrance and altering solubility. Safety data for this compound emphasize flammability and skin irritation risks .
Functional Group Impact: Phenyl groups in 1,6-diphenyl derivatives enhance UV absorption and rigidity compared to aliphatic analogs (e.g., 2,5-dimethyl-1,5-hexadiene-3,4-diol). This property is critical in photochemical applications or materials science. Hydroxyl groups in diols increase polarity, making them more soluble in polar solvents than diketones. This difference is pivotal in separation processes (e.g., chromatography) noted in roasted oil analyses .
Applications in Synthesis: The diketone precursor is utilized in multi-component reactions to generate imidazoles, which have applications in medicinal chemistry and optoelectronics .
Biological Activity
1,6-Diphenyl-1,5-hexadiene-3,4-diol is a compound that has garnered attention in recent years due to its potential biological activities. This article will explore its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.
This compound is a polyphenolic compound characterized by the presence of two phenyl groups attached to a hexadiene chain with hydroxyl groups at the 3 and 4 positions. Its chemical structure can be represented as follows:
This structure is significant as it contributes to the compound's reactivity and interaction with biological systems.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage.
DPPH Scavenging Activity
One of the common methods to evaluate antioxidant activity is through the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This compound demonstrated significant DPPH scavenging activity with an IC50 value indicating its effectiveness in reducing free radical concentrations.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 14.594 |
| Control (Ascorbic Acid) | 5.0 |
This data suggests that while the compound exhibits antioxidant properties, it is less potent than ascorbic acid .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in various models. In a study involving liver cells exposed to acetaminophen-induced toxicity, the compound was shown to modulate inflammatory markers such as TNF-α and NF-κB.
Case Study: Hepatoprotective Effects
In vivo studies demonstrated that treatment with this compound led to a significant reduction in liver inflammation and oxidative stress markers. The following table summarizes key findings from this research:
| Parameter | Control (mg/kg) | Treatment (mg/kg) | p-value |
|---|---|---|---|
| TNF-α Levels | 300 | 150 | <0.001 |
| Lipid Peroxidation (MDA levels) | 0.40 | 0.15 | <0.01 |
| Glutathione Levels | 50 | 75 | <0.05 |
These results indicate that the compound significantly mitigates liver damage by reducing inflammatory cytokine levels and enhancing antioxidant defenses .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard disk diffusion methods.
MIC Data for Selected Bacteria
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Shewanella baltica | 500 |
| Vibrio anguillarum | 1000 |
| Plesiomonas shigelloides | 750 |
The compound exhibited moderate inhibitory effects against these pathogens, suggesting its potential as a natural antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
